molecular formula C11H18N2O3 B12664204 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine CAS No. 93841-27-1

4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine

Cat. No.: B12664204
CAS No.: 93841-27-1
M. Wt: 226.27 g/mol
InChI Key: GMPUUJWLECIAGZ-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine is a chemical compound known for its unique structure and properties. It is a derivative of benzene, featuring multiple ethoxy groups and two amine groups attached to the benzene ring. This compound is primarily used in laboratory settings for various research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine typically involves the reaction of 4-nitrobenzene-1,3-diamine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas to facilitate the reduction of the nitro group to an amine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines .

Scientific Research Applications

4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine is unique due to its specific arrangement of ethoxy and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and industrial uses .

Properties

CAS No.

93841-27-1

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]benzene-1,3-diamine

InChI

InChI=1S/C11H18N2O3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,12-13H2,1H3

InChI Key

GMPUUJWLECIAGZ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)N)N

Origin of Product

United States

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